molecular formula C24H19N3O3 B6125944 2-[(FURAN-2-YL)METHYL]-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE

2-[(FURAN-2-YL)METHYL]-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE

Cat. No.: B6125944
M. Wt: 397.4 g/mol
InChI Key: RAKXEWCOKSLSPX-UHFFFAOYSA-N
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Description

2-[(Furan-2-yl)methyl]-8-(2-phenylethyl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a furan ring, a phenylethyl group, and a pyrido-naphthyridine core. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name

2-(furan-2-ylmethyl)-8-(2-phenylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c28-23-19-15-20-22(10-13-27(24(20)29)16-18-7-4-14-30-18)25-21(19)9-12-26(23)11-8-17-5-2-1-3-6-17/h1-7,9-10,12-15H,8,11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKXEWCOKSLSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-yl)methyl]-8-(2-phenylethyl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Furan-2-ylmethyl Intermediate: : The synthesis begins with the preparation of the furan-2-ylmethyl intermediate. This can be achieved by reacting furan-2-carboxaldehyde with a suitable reducing agent, such as sodium borohydride, to yield furan-2-ylmethanol. The furan-2-ylmethanol is then converted to furan-2-ylmethyl bromide using phosphorus tribromide.

  • Synthesis of the Pyrido-Naphthyridine Core: : The pyrido-naphthyridine core is synthesized through a multi-step process involving the condensation of 2-aminonicotinic acid with 2-bromoacetophenone, followed by cyclization and oxidation steps. The resulting intermediate is then subjected to further functionalization to introduce the phenylethyl group.

  • Coupling of the Intermediates: : The final step involves the coupling of the furan-2-ylmethyl bromide with the pyrido-naphthyridine intermediate under basic conditions, typically using a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is then heated to promote the coupling reaction, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-yl)methyl]-8-(2-phenylethyl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and alkyl halides.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.

Scientific Research Applications

2-[(Furan-2-yl)methyl]-8-(2-phenylethyl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione has a wide range of scientific research applications, including:

  • Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development. It can be explored for its pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

  • Organic Chemistry: : The compound serves as a valuable building block for the synthesis of more complex molecules. Its reactivity and functional groups allow for the creation of diverse chemical libraries for screening in various assays.

  • Materials Science: : The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Biological Research: : The compound can be used as a probe to study biological pathways and molecular interactions. Its ability to interact with specific biomolecules can provide insights into cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of 2-[(Furan-2-yl)methyl]-8-(2-phenylethyl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes, receptors, or DNA. This binding can modulate the activity of the target, leading to therapeutic effects. For example, the compound may inhibit the activity of a key enzyme involved in cancer cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar Compounds

    2-[(Furan-2-yl)methyl]-8-(2-phenylethyl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione: can be compared with other heterocyclic compounds that feature similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties

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